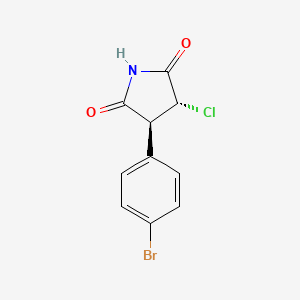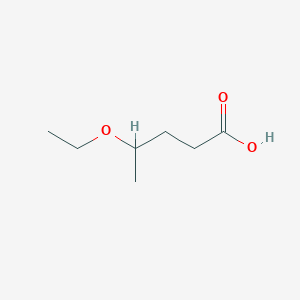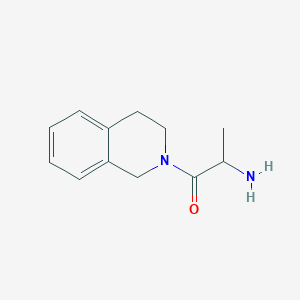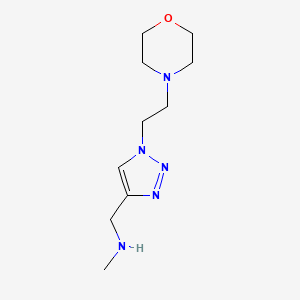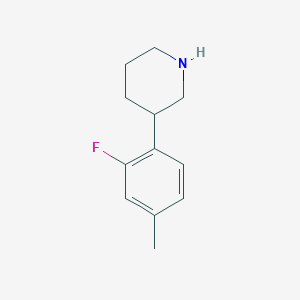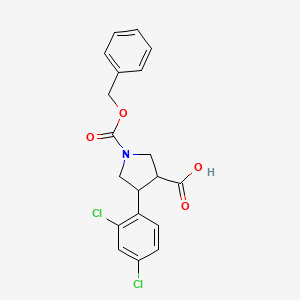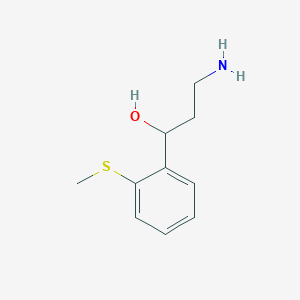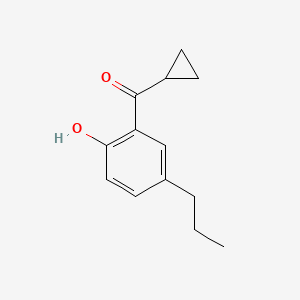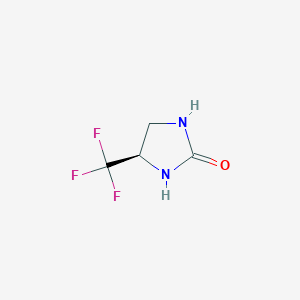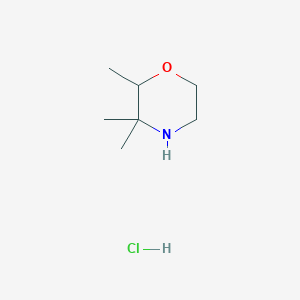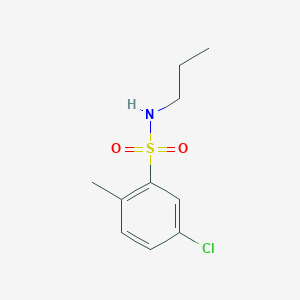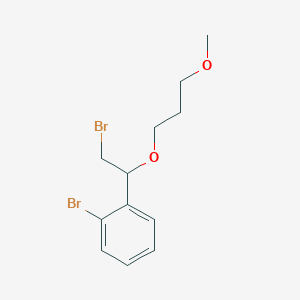
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 g/mol . This compound is characterized by the presence of a benzene ring substituted with bromine atoms and a methoxypropoxy group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene typically involves multiple stepsThe reaction conditions often require the presence of a base and a solvent such as ethanol or ether . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and strong bases like sodium hydroxide for elimination reactions . The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and methoxypropoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved . The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-(2-iodo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and applications.
1-Bromo-2-(3-methoxypropoxy)benzene: Lacks the additional bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H16Br2O2 |
|---|---|
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
1-bromo-2-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-7-4-8-16-12(9-13)10-5-2-3-6-11(10)14/h2-3,5-6,12H,4,7-9H2,1H3 |
Clé InChI |
NAWFFYMUOOJAOF-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC(CBr)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


